Methyl 2-((4-methoxyphenyl)amino)acetate

Description

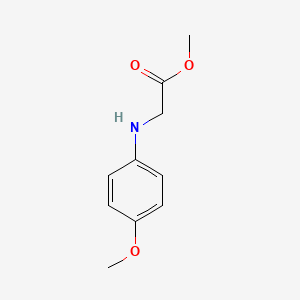

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAKZEPUJJPIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Methoxyphenyl Amino Acetate and Analogous N Aryl Glycine Derivatives

Classical Alkylation Approaches to N-Arylated Amino Acid Esters

The N-arylation of amino acid esters is a fundamental transformation in organic synthesis. Among the various methods, classical alkylation remains a widely used and practical approach. This strategy typically involves the reaction of an aryl amine with an alkyl halide, a process governed by the principles of nucleophilic substitution.

Nucleophilic Substitution Reactions with Haloacetate Reagents

A primary route for the synthesis of N-arylated amino acid esters is the nucleophilic substitution reaction between an aniline (B41778) and a haloacetate ester. This reaction is a versatile method for constructing the N-aryl glycine (B1666218) backbone.

The synthesis of Methyl 2-((4-methoxyphenyl)amino)acetate is effectively achieved through the reaction of 4-methoxyaniline with methyl bromoacetate (B1195939). In a typical procedure, 4-methoxyaniline acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate, which bears a bromine leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to facilitate the deprotonation of the aniline, thereby increasing its nucleophilicity.

A representative laboratory procedure would involve dissolving 4-methoxyaniline in a suitable organic solvent, followed by the addition of a base and then methyl bromoacetate. The mixture is then stirred, often with heating, for a period sufficient to ensure the completion of the reaction. Following the reaction, an aqueous workup is performed to remove the salt byproduct and any remaining base. The organic layer is then separated, dried, and concentrated under reduced pressure. The final product, Methyl 2-((4-methoxyphenyl)amino)acetate, is typically purified by column chromatography to yield the desired compound.

The reaction between 4-methoxyaniline and methyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the carbon atom bonded to the bromine in methyl bromoacetate. Simultaneously, the carbon-bromine bond is broken, and the bromide ion is expelled as the leaving group.

The transition state of this reaction involves a trigonal bipyramidal geometry around the central carbon atom, where both the incoming nucleophile (4-methoxyaniline) and the outgoing leaving group (bromide) are partially bonded. The reaction rate is dependent on the concentration of both reactants, which is characteristic of an SN2 reaction. The presence of an electron-donating methoxy (B1213986) group on the aniline ring increases the nucleophilicity of the nitrogen atom, thereby facilitating the reaction.

Transition Metal-Catalyzed N-Arylation Strategies

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of N-aryl glycine esters. mit.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, provides a direct and versatile route to N-aryl amino acid esters. This methodology involves the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand.

Aryl triflates (ArOTf) are highly effective electrophiles in palladium-catalyzed N-arylation reactions due to their high reactivity. A general and mild method has been developed for the N-arylation of a broad range of amino acid esters, including methyl esters, with various aryl triflates. mit.edu This methodology is significant as it allows for the coupling of two readily available classes of starting materials to construct the core structure of N-aryl amino acids.

The reaction conditions are typically mild, which is crucial for minimizing the racemization of chiral amino acid esters. The scope of the reaction is broad, accommodating both α- and β-amino acid esters with different ester protecting groups (methyl, tert-butyl, and benzyl). mit.edu

The success of palladium-catalyzed N-arylation reactions is highly dependent on the choice of the ligand and the palladium precatalyst. The development of sophisticated phosphine (B1218219) ligands and their corresponding palladacycle precatalysts has been instrumental in advancing this field.

Buchwald precatalysts, particularly the third and fourth generation (G3 and G4) systems, are highly effective for these transformations. krackeler.comsigmaaldrich.com Specifically, the use of t-BuBrettPhos Pd G3 or G4 precatalysts has proven to be highly efficient for the N-arylation of amino acid esters with aryl triflates. mit.edu These precatalysts are air- and moisture-stable, making them convenient to handle, and they efficiently generate the active monoligated Pd(0) species in solution. krackeler.comsigmaaldrich.com The use of these bulky and electron-rich phosphine ligands facilitates the oxidative addition of the aryl triflate to the palladium center and the subsequent reductive elimination to form the desired C-N bond. The mild reaction conditions enabled by these catalysts are critical for preserving the stereochemical integrity of the amino acid ester starting materials. mit.edu

Table 2: Palladium-Catalyzed N-Arylation of Amino Acid Esters with Aryl Triflates using Buchwald Precatalysts

| Amino Acid Ester | Aryl Triflate | Precatalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl Phenylalaninate | Phenyl triflate | t-BuBrettPhos Pd G3 | LiHMDS | Toluene | 23 | 85 |

| Methyl Glycinate | 4-Methoxyphenyl (B3050149) triflate | t-BuBrettPhos Pd G3 | NaHMDS | Dioxane | 50 | (Not specified) |

| tert-Butyl Phenylalaninate | 4-Chlorophenyl triflate | t-BuBrettPhos Pd G4 | K₂CO₃ | t-Amyl alcohol | 80 | 92 |

| Benzyl Leucinate | 2-Naphthyl triflate | t-BuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 60 | 88 |

C-N Cross-Coupling with Aryl Chlorides

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming bonds between aryl halides and amines. While aryl bromides and iodides are more reactive, recent advancements have enabled the use of more abundant and cost-effective aryl chlorides. These reactions typically employ a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of an aryl chloride with a glycine ester derivative. The choice of ligand is critical for the reaction's success, influencing both yield and selectivity.

For instance, the synthesis of N-aryl amino acid esters has been achieved using aryl triflates, a type of aryl (pseudo)halide, in a process that demonstrates the versatility of palladium catalysis. nih.govacs.org The reaction conditions are generally mild, which helps in preserving the stereochemical integrity of the amino acid ester. nih.gov

Considerations for Stereochemical Control and Racemization

A significant challenge in the synthesis of chiral N-aryl glycine derivatives is the preservation of the stereocenter at the α-carbon. acs.org Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur under harsh reaction conditions, such as high temperatures or the presence of strong bases. acs.orggoogle.com

Mechanistic studies on the N-arylation of amino acid esters have shown that racemization can occur in the starting material rather than the final product. nih.gov The choice of base is crucial; weaker bases like cesium carbonate have been found to minimize racemization compared to stronger bases such as sodium tert-butoxide, which can lead to complete racemization. acs.org The development of mild reaction conditions is therefore a key focus in maintaining the desired stereochemistry. nih.gov

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming C-N bonds and is used in the synthesis of N-aryl glycine derivatives. acs.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have made the process more efficient and milder.

The use of amino acid ligands, such as N,N-dimethylglycine, has been shown to promote copper-catalyzed Ullmann-type couplings, allowing the reactions to proceed at lower temperatures (around 90°C) with catalytic amounts of copper (2-20 mol %). organic-chemistry.orgacs.org These improved conditions also exhibit greater tolerance for various functional groups. acs.org The reaction involves the coupling of an aryl halide with an amine, where a copper(I) species is believed to be the active catalyst. wikipedia.org Microwave-assisted copper-catalyzed Ullmann couplings have also been developed, offering a rapid and efficient method for synthesizing N-aryl amines. nih.gov

Rhodium(I)-Catalyzed Additions for Asymmetric Synthesis

Rhodium(I)-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of N-aryl glycine derivatives. One notable method involves the addition of arylboronic acids to N-tert-butanesulfinyl imino esters. nih.govresearchgate.net This approach provides high yields and excellent diastereoselectivities for a variety of functionalized arylboronic acids. nih.govresearchgate.net The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further chemical transformations. nih.gov

Another rhodium-catalyzed strategy is the asymmetric hydrogenation of α-aryl imino esters, which offers an efficient route to enantiomerically enriched aryl glycine derivatives. nih.gov Furthermore, rhodium-catalyzed 1,4-addition of organoboron reagents to dehydroalanine (B155165) derivatives, followed by an in situ enantioselective protonation, provides access to a range of protected α-amino esters with high yields and enantiomeric excesses. acs.org

Biocatalytic Approaches for Asymmetric Synthesis of N-Substituted α-Amino Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. acs.org Enzymes can operate under mild conditions, often leading to high enantioselectivity and reducing the need for hazardous reagents. nih.govmanchester.ac.uk

Imine Reductase-Catalyzed Reductive Amination of α-Ketoesters and Amines

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govrsc.org In the context of N-substituted α-amino ester synthesis, IREDs can be used in the reductive amination of α-ketoesters with amines. nih.gov This process involves the in situ formation of an imine from the α-ketoester and the amine, which is then stereoselectively reduced by the IRED. nih.govchemrxiv.org

This biocatalytic approach allows for the synthesis of both enantiomers of N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov The scalability of this system has been demonstrated through numerous preparative-scale transformations. nih.govresearchgate.net

Substrate Scope and Enantioselectivity in Biocatalysis

A key advantage of biocatalysis is the potential for a broad substrate scope. Panels of diverse IREDs have been screened against various α-ketoesters and amines, revealing enzymes with complementary enantioselectivities (i.e., producing either the (R)- or (S)-enantiomer). rsc.orgchemrxiv.org For example, in the reductive amination of ethyl-2-oxo-4-phenylbutyrate with propargylamine, different IREDs were found to be selective for either the (R)- or (S)-product. rsc.org

The substrate itself can also influence the enantioselectivity of the enzyme. rsc.org While aromatic amines can be challenging substrates due to their lower nucleophilicity, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have shown the ability to catalyze the addition of various arylamines to fumarate, producing N-arylated aspartic acids with high conversions and excellent enantiomeric excess. acs.org The continuous discovery and engineering of new enzymes are expanding the applicability of biocatalysis for the synthesis of a wide range of N-aryl glycine derivatives. researchgate.net

Data Tables

Table 1: Examples of Rhodium(I)-Catalyzed Asymmetric Addition of Arylboronic Acids to an N-tert-Butanesulfinyl Imino Ester

| Entry | Arylboronic Acid | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenylboronic acid | N-Sulfinyl-(R)-phenylglycine methyl ester | 90 | >98:2 |

| 2 | 4-Methoxyphenylboronic acid | N-Sulfinyl-(R)-(4-methoxyphenyl)glycine methyl ester | 85 | >98:2 |

| 3 | 4-Fluorophenylboronic acid | N-Sulfinyl-(R)-(4-fluorophenyl)glycine methyl ester | 88 | >98:2 |

| 4 | 3-Thienylboronic acid | N-Sulfinyl-(R)-(3-thienyl)glycine methyl ester | 61 | >98:2 |

Data synthesized from Beenen et al. (2006) nih.gov

Table 2: Substrate Scope of Imine Reductase-Catalyzed Reductive Amination

| Entry | α-Ketoester | Amine | Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ethyl benzoylformate | Cyclopropylamine | (R) | >99 | >99 |

| 2 | Ethyl benzoylformate | Cyclopropylamine | (S) | >99 | >99 |

| 3 | Ethyl 2-oxo-4-phenylbutanoate | Propylamine | (R) | >99 | >99 |

| 4 | Ethyl 2-oxo-4-phenylbutanoate | Propylamine | (S) | >99 | >99 |

Data synthesized from Xiang et al. (2021) nih.gov

Other Contemporary Synthetic Methodologies for N-Arylated Glycine Derivatives

The synthesis of N-arylated glycine derivatives, such as Methyl 2-((4-methoxyphenyl)amino)acetate, and their analogues, is a focal point of contemporary organic chemistry due to their prevalence in bioactive molecules and pharmaceuticals. researchgate.netresearchgate.net Modern strategies increasingly prioritize efficiency, selectivity, and sustainability, leading to the development of novel methodologies that often leverage photocatalysis and unique reaction pathways to construct these valuable molecular scaffolds. researchgate.netorganic-chemistry.org

Visible-Light-Driven Oxidative α-C(sp³)-H Alkylation

A significant advancement in the synthesis of N-arylated glycine derivatives is the direct functionalization of the α-C(sp³)-H bond. researchgate.net Visible-light-driven photoredox catalysis has emerged as a powerful tool for this transformation, offering a mild and efficient alternative to traditional methods. researchgate.netmdpi.com This approach facilitates the site-selective alkylation of glycine derivatives, which is crucial for creating unnatural α-amino acids and for modifying peptides. researchgate.netorganic-chemistry.org

One such methodology involves the oxidative α-C(sp³)-H alkylation of N-arylated glycine derivatives using 4-alkyldihydropyridine derivatives as versatile alkyl radical precursors. organic-chemistry.org The reaction is promoted by visible-light-driven photoredox catalysis in the presence of an oxidizing agent like ammonium (B1175870) persulfate. researchgate.netorganic-chemistry.org This process demonstrates a broad substrate scope and is tolerant of various functional groups. researchgate.net Another variation employs a metal-free system using Eosin Y as a photocatalyst under blue LED irradiation, which provides an economical and environmentally friendly route to α-alkylated products. researchgate.net

Researchers have also developed synergistic copper and photoredox catalysis for the aerobic oxidative alkylation of glycine derivatives with alkyl boronic acids, which proceeds under very mild conditions. mdpi.com Furthermore, a method utilizing a Xantphos/ICH₂CH₂I system acts as a dual activator and catalyst, enabling the decarboxylative C(sp³)–H alkylation of glycine derivatives without the need for costly photocatalysts or transition metals. rsc.org These light-induced methods are noted for their atom economy, selectivity, and operational simplicity, marking a sustainable path toward complex amino acid derivatives. researchgate.net

| Methodology | Key Reagents/Catalysts | Alkyl Source | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Ammonium persulfate (oxidant) | 4-Alkyldihydropyridines | Site-selective, broad substrate scope | researchgate.netorganic-chemistry.org |

| Metal-Free Photoredox Catalysis | Eosin Y, TBHP | Ethers | Economical, metal-free, mild conditions | researchgate.net |

| Synergistic Cu/Photoredox Catalysis | Cu(OTf)₂, (S)-BINAP | Alkyl boronic acids | High enantioselectivity, mild conditions | mdpi.com |

| Dual Activator/Catalyst System | Xantphos/ICH₂CH₂I | Alkyl carboxylic acids (via NHPI esters) | Photocatalyst- and metal-free | rsc.org |

Carbonyl Alkylative Amination Reactions

Carbonyl alkylative amination (CAA) represents a modern multicomponent strategy for synthesizing complex α-branched and tertiary amines, which are structurally related to N-aryl glycine derivatives. nih.govcam.ac.uk This transformation circumvents some limitations of classical carbonyl reductive amination by enabling the union of an amine, a carbonyl compound, and an alkyl fragment in a single step. cam.ac.uk

A recently developed visible-light-facilitated CAA reaction combines primary amines, α-ketoesters, and alkyl iodides to produce functionally diverse all-alkyl α-tertiary amino esters. organic-chemistry.org The mechanism involves the Brønsted acid-mediated formation of a ketiminium species. organic-chemistry.org Concurrently, visible light facilitates the generation of an alkyl radical from the alkyl iodide. This radical then undergoes a rapid 1,2-addition to the ketiminium intermediate, forming the desired product. organic-chemistry.org This method avoids the need for pre-formed imines or organometallic reagents. nih.gov

Another approach utilizes a zinc-mediated CAA reaction that effectively couples secondary amines with enolizable aldehydes and non-activated alkyl iodides. nih.gov This process leverages the addition of neutral alkyl radicals to iminium ion electrophiles, overcoming issues related to the basicity of traditional alkylating agents which can cause competitive deprotonation. nih.gov These CAA methods are distinguished by their operational simplicity, broad substrate scope, and ability to construct complex amine structures from readily available starting materials. cam.ac.uk

| Methodology | Key Components | Mediator/Condition | Product Type | Reference |

|---|---|---|---|---|

| Visible-Light-Driven CAA | Primary amines, α-ketoesters, alkyl iodides | Visible light, silane (B1218182) reductant, Brønsted acid | α-Tertiary amino esters | organic-chemistry.org |

| Zinc-Mediated CAA | Secondary amines, aldehydes, alkyl iodides | Zinc metal | α-Branched tertiary amines | nih.gov |

Preparation of α-Imino Carboxylic Acid Derivatives as Synthetic Intermediates

α-Imino carboxylic acid derivatives are highly valuable synthetic intermediates for the asymmetric synthesis of unnatural α-amino acids. jst.go.jpnih.gov The traditional synthesis of these intermediates often involves the condensation of unstable glyoxalates with primary amines, which can lead to difficulties in purification and reproducibility. jst.go.jp

A contemporary and more convenient method involves the manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives. jst.go.jpnih.gov This protocol avoids the use of unstable glyoxylic acid derivatives and provides direct access to the corresponding α-imino derivatives. jst.go.jp The heterogeneous nature of manganese(IV) oxide simplifies the workup procedure. This methodology has been successfully applied to synthesize novel α-imino compounds that were not accessible through conventional routes, including α-imino phenyl esters, perfluoroalkyl esters, imides, and thioesters. jst.go.jpnih.gov

Once formed, these α-imino esters or amides serve as electrophiles in various carbon-carbon bond-forming reactions. For instance, they can undergo α-arylation with arylboronic acids. organic-chemistry.org The mechanism is proposed to involve the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid, facilitating an intramolecular delivery of the aryl group. organic-chemistry.org This provides an efficient pathway to α-functionalized glycine derivatives, showcasing the utility of α-imino intermediates in modern synthetic chemistry. organic-chemistry.org

| Synthetic Method | Starting Material | Key Reagent | Intermediate Product | Subsequent Reaction Example | Reference |

|---|---|---|---|---|---|

| Oxidation | N-p-methoxyphenyl (PMP)-protected glycine derivatives | Manganese(IV) oxide (MnO₂) | α-Imino carboxylic acid derivatives | Asymmetric Mannich reaction, Petasis reaction | jst.go.jpnih.gov |

| α-Arylation | α-Imino amides | Arylboronic acids | Not applicable (direct functionalization) | Synthesis of α-aryl glycine derivatives | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Methoxyphenyl Amino Acetate

Fundamental Reaction Pathways and Transformations

The reactivity of Methyl 2-((4-methoxyphenyl)amino)acetate is dictated by its constituent functional groups: the nucleophilic secondary amine, the electrophilic ester carbonyl, the activated aromatic ring, and the methoxy (B1213986) ether linkage. These sites allow for a range of chemical transformations including oxidation, reduction, and substitution.

Oxidative Processes

The secondary amine and the activated methylene (B1212753) group (α to the nitrogen) are the primary sites for oxidation in Methyl 2-((4-methoxyphenyl)amino)acetate. Oxidative processes often proceed via the formation of an iminium ion intermediate, which can then be trapped by various nucleophiles.

A common transformation is the oxidative cross-dehydrogenative coupling (CDC) reaction. For instance, in the presence of a copper catalyst and an oxidant like air, N-aryl glycine (B1666218) esters can couple with various nucleophiles. researchgate.netnwnu.edu.cnrsc.orgrsc.org The proposed mechanism involves the oxidation of the N-aryl glycine ester to an iminium ion, which is then attacked by a nucleophile, such as an indole (B1671886) or another electron-rich aromatic species, to form a new carbon-carbon bond. nwnu.edu.cnbeilstein-journals.org Electrocatalytic methods using mediators like n-Bu4NI have also been developed to achieve this transformation, offering an environmentally benign alternative to chemical oxidants. beilstein-journals.orgnih.gov

The general mechanism for these oxidative couplings is believed to involve the initial oxidation of the amine to an aminyl radical, followed by hydrogen abstraction from the α-carbon to form the key iminium ion intermediate. This electrophilic species is then readily attacked by a suitable nucleophile.

Table 1: Examples of Oxidative Coupling Reactions of N-Aryl Glycine Esters

| Catalyst/Mediator | Oxidant | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| CuCl | Air | Imidazoheterocycles | α-functionalized glycine ester | researchgate.netrsc.orgrsc.org |

| n-Bu4NI | Electrolysis | C-H Nucleophiles | α-functionalized glycine ester | beilstein-journals.orgnih.gov |

Note: This table represents typical reactions for the class of N-aryl glycine esters, as specific data for Methyl 2-((4-methoxyphenyl)amino)acetate may not be extensively documented.

Reduction Reactions

The primary site for reduction in Methyl 2-((4-methoxyphenyl)amino)acetate is the methyl ester functionality. This group can be reduced to a primary alcohol using powerful hydride reducing agents.

Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of esters to alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to form an aldehyde, which is immediately reduced further by another equivalent of LiAlH4 to the corresponding primary alcohol, 2-((4-methoxyphenyl)amino)ethanol. Due to the high reactivity of LiAlH4, this reduction is typically carried out in anhydrous etheral solvents. chemistrysteps.commasterorganicchemistry.comlibretexts.org

While the aromatic ring is generally resistant to reduction under these conditions, catalytic hydrogenation at high pressures and temperatures with catalysts like rhodium or ruthenium could potentially reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. However, such conditions might also lead to cleavage of the N-aryl bond. A milder approach for the reduction of related imino esters to N-alkyl arylglycinates involves organocatalytic asymmetric transfer hydrogenation using a Hantzsch ester as the hydrogen source. acs.orgwhiterose.ac.uk

Table 2: Reduction of Esters to Primary Alcohols

| Reducing Agent | Solvent | Product | General Yield Range | Reference |

|---|

Note: This table reflects the general reactivity of esters with LiAlH4. Specific yield for the reduction of Methyl 2-((4-methoxyphenyl)amino)acetate would be dependent on precise reaction conditions.

Substitution Reactions Involving the Methoxy Moiety

The methoxy group on the phenyl ring is an ether linkage and can be cleaved under harsh conditions, typically involving strong acids or Lewis acids. This process, known as demethylation, converts the methoxy group into a hydroxyl group.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comorgoreview.compressbooks.pub The mechanism involves the protonation of the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the halide ion on the methyl group via an SN2 mechanism results in the formation of a phenol (B47542) and methyl halide. masterorganicchemistry.commasterorganicchemistry.comorgoreview.compressbooks.pub

Alternatively, strong Lewis acids such as boron tribromide (BBr3) are highly effective for ether cleavage, often at lower temperatures. nih.govgvsu.edu The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu

Table 3: Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| HBr/HI | Reflux | Phenol | masterorganicchemistry.commasterorganicchemistry.comorgoreview.compressbooks.pub |

Note: The application of these methods to Methyl 2-((4-methoxyphenyl)amino)acetate would need to consider the potential for side reactions involving the other functional groups under the harsh reaction conditions.

Participation in Advanced Organic Transformations

Methyl 2-((4-methoxyphenyl)amino)acetate can serve as a building block in a variety of more complex organic transformations, leveraging the reactivity of its amine and α-carbon to construct larger molecular scaffolds and heterocyclic systems.

Nucleophilic Substitution Reactions

The secondary amine in Methyl 2-((4-methoxyphenyl)amino)acetate is nucleophilic and can participate in substitution reactions with various electrophiles.

For instance, the nitrogen atom can be acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. Similarly, it can be alkylated using alkyl halides. The synthesis of N-aryl amino acid esters itself often involves a nucleophilic substitution reaction, such as a palladium-catalyzed N-arylation of a glycine ester with an aryl halide or triflate, highlighting the nucleophilic character of the amino group. nih.govacs.orgresearchgate.netnih.gov

Condensation Reactions

Methyl 2-((4-methoxyphenyl)amino)acetate is a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions often involve the initial formation of an imine or enamine, followed by an intramolecular cyclization.

One important application is in the synthesis of quinoxalines. Quinoxalines are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. orientjchem.orgnih.gov While not a direct condensation partner itself, Methyl 2-((4-methoxyphenyl)amino)acetate can be a precursor to a reactive intermediate that can participate in such cyclizations. For example, oxidation to an iminium ion followed by further transformations could generate a species suitable for reaction with an o-phenylenediamine.

Similarly, benzimidazoles can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netnih.govnanobioletters.comtuiasi.roacs.org The amino acid ester moiety of Methyl 2-((4-methoxyphenyl)amino)acetate could potentially be activated to react with an o-phenylenediamine to form a benzimidazole (B57391) ring system.

Table 4: Heterocyclic Systems Synthesized from N-Aryl Glycine Derivatives

| Heterocycle | Typical Reaction Partners | General Conditions | Reference |

|---|---|---|---|

| Quinoxalines | o-phenylenediamines, 1,2-dicarbonyls | Acidic or metal catalysis | orientjchem.orgnih.gov |

| Benzimidazoles | o-phenylenediamines, aldehydes/carboxylic acids | Acid catalysis, high temp | researchgate.netnih.govnanobioletters.comtuiasi.roacs.org |

Note: This table outlines general synthetic strategies for these heterocycles where derivatives of N-aryl glycine esters can be employed as key starting materials.

Cyclization Reactions

Methyl 2-((4-methoxyphenyl)amino)acetate and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions involve the formation of a new ring within the molecule, leading to complex structures with diverse applications. One notable example is the oxidative tandem cyclization of methyl (4-methoxyphenyl)glycinate with propargyl alcohols.

In a study, the reaction of methyl (4-methoxyphenyl)glycinate with a propargyl alcohol in the presence of iron(III) chloride (FeCl₃) and trifluoroacetic acid (TFA) under an oxygen atmosphere resulted in the formation of a furo[3,4-b]quinolin-3(1H)-one derivative. This transformation proceeds through a cascade of reactions, initiated by the formation of an intermediate that subsequently undergoes an intramolecular cyclization to construct the quinoline (B57606) core. The furan (B31954) ring is then formed in a subsequent step. The general scheme for this type of reaction is presented below:

Reaction Scheme: Methyl (4-methoxyphenyl)glycinate + Propargyl alcohol → Furo[3,4-b]quinolin-3(1H)-one derivative

This reaction highlights the utility of N-aryl glycine esters in constructing fused heterocyclic systems. The specific conditions for this transformation were optimized to be 30 mol % FeCl₃ and 50 mol % TFA in acetonitrile (B52724) at 60 °C for 6 hours under an oxygen balloon, yielding the desired product in significant amounts. The diversity of achievable final products can be expanded by varying the substituents on both the glycine ester and the propargyl alcohol.

Kinetic Studies on Ester Hydrolysis (Saponification)

The hydrolysis of esters, particularly saponification (alkaline hydrolysis), is a fundamental reaction in organic chemistry. Kinetic studies of this reaction provide valuable insights into the electronic and steric effects of substituents on the reactivity of the ester carbonyl group. For N-substituted amino acid esters like Methyl 2-((4-methoxyphenyl)amino)acetate, the nature of the substituent on the nitrogen atom can significantly influence the rate of saponification.

Effect of N-Substitution on Saponification Rates

The rate of saponification of amino acid esters is sensitive to the nature of the substituent on the nitrogen atom. N-alkylation and N-acylation have distinct effects on the reaction rate. A study on the saponification of various N-substituted amino acid methyl esters provides a basis for understanding these effects.

N-methylation of an amino acid ester generally leads to an increase in the rate of saponification compared to the unsubstituted ester. This rate enhancement can be attributed to the electron-donating inductive effect of the methyl group, which, however, is counteracted by its steric hindrance. More significantly, N-methylation increases the basicity of the amino group, which can influence the reaction mechanism and the stability of the transition state.

Conversely, N-acetylation of an amino acid ester typically results in a significant decrease in the saponification rate. The electron-withdrawing nature of the acetyl group deactivates the carbonyl carbon towards nucleophilic attack by the hydroxide (B78521) ion. The resonance effect of the amide group reduces the electron density at the ester carbonyl, making it less electrophilic.

The following interactive table presents the second-order rate constants (k₂) for the saponification of methyl esters of glycine and its N-substituted derivatives at 25.0°C.

Interactive Data Table: Saponification Rates of N-Substituted Glycine Methyl Esters

| N-Substituent | k₂ (M⁻¹ s⁻¹) |

|---|---|

| H (Glycine) | 0.613 |

| CH₃ (Sarcosine) | 0.963 |

As the data indicates, N-methylation (Sarcosine methyl ester) increases the rate constant by about 57% compared to glycine methyl ester. In stark contrast, N-acetylation (N-Acetylglycine methyl ester) decreases the rate constant by over 92%, demonstrating the profound electronic effect of the N-substituent on the ester's reactivity.

Analysis of Activation Parameters (Enthalpy and Entropy of Activation)

To gain a deeper understanding of the reaction mechanism, the activation parameters, namely the enthalpy of activation (ΔH) and the entropy of activation (ΔS), can be analyzed. These parameters are derived from studying the effect of temperature on the reaction rate.

The enthalpy of activation (ΔH) represents the energy barrier that must be overcome for the reaction to occur. The entropy of activation (ΔS) reflects the change in the degree of orderliness of the system when the reactants form the transition state.

For the saponification of esters, the transition state involves the formation of a tetrahedral intermediate, which is more ordered than the reactants. This typically results in a negative value for the entropy of activation.

A study on the saponification of N-methyl-L-phenylalanine methyl ester provides insight into the effect of N-methylation on the activation parameters. N-methylation was found to result in an increase in both ΔH* and ΔS. The increase in ΔH suggests a higher energy barrier, which might be attributed to steric hindrance from the methyl group. However, the increase in ΔS* (becoming less negative) indicates a less ordered transition state or a greater release of solvent molecules during the formation of the transition state, which can compensate for the higher enthalpy barrier.

The following interactive table shows the activation parameters for the saponification of the methyl esters of L-phenylalanine and its N-methyl derivative.

Interactive Data Table: Activation Parameters for Saponification

| Amino Acid Derivative | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |

|---|---|---|

| L-Phenylalanine | 10.9 | -21.4 |

Applications of Methyl 2 4 Methoxyphenyl Amino Acetate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Ring Systems

The strategic utilization of Methyl 2-((4-methoxyphenyl)amino)acetate has enabled synthetic chemists to access a multitude of heterocyclic frameworks. Its reactive sites can be selectively manipulated to participate in a variety of cyclization and multicomponent reactions, leading to the formation of imidazolones, thiazoles, spirocyclic systems, nitrogen-rich heterocycles, 1,3,4-oxadiazoles, and quinazolinone derivatives.

Synthesis of Imidazolones

The synthesis of imidazolones from Methyl 2-((4-methoxyphenyl)amino)acetate can be envisioned through a multi-step sequence. A plausible approach involves the initial reaction of the secondary amine in the starting material with an isocyanate. This reaction would yield a urea (B33335) derivative, which can then undergo intramolecular cyclization to form the imidazolone (B8795221) ring. The reaction of isocyanates with amino acids to form substituted ureas is a well-established transformation. The subsequent cyclization of the resulting N-(carbamoylmethyl)-N-(4-methoxyphenyl)urea derivative would likely proceed under thermal or acid/base-catalyzed conditions to furnish the desired imidazolone scaffold. While direct literature examples for this specific transformation are not prevalent, the general reactivity patterns of N-aryl glycine (B1666218) derivatives support the feasibility of this synthetic strategy.

| Step | Reactants | Product | Conditions |

| 1 | Methyl 2-((4-methoxyphenyl)amino)acetate, Isocyanate (R-NCO) | N-(carbamoylmethyl)-N-(4-methoxyphenyl)urea derivative | Aprotic solvent |

| 2 | N-(carbamoylmethyl)-N-(4-methoxyphenyl)urea derivative | Imidazolone derivative | Heat or Acid/Base catalyst |

Formation of Thiazoles

The construction of a thiazole (B1198619) ring from Methyl 2-((4-methoxyphenyl)amino)acetate can be achieved through the renowned Hantzsch thiazole synthesis. researchgate.netrsc.orgorganic-chemistry.orgmdpi.comresearchgate.net This would necessitate the conversion of the starting material into a suitable precursor, such as an α-haloacetyl derivative or a thioamide. One potential pathway involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the acid chloride. Reaction of the acid chloride with a source of ammonia (B1221849) would yield the corresponding amide, N-(4-methoxyphenyl)glycinamide. This amide could then be converted to the thioamide by treatment with a thionating agent like Lawesson's reagent. The resulting thioamide is a key intermediate for the Hantzsch synthesis and can be reacted with an α-haloketone to furnish the desired thiazole derivative.

| Step | Reactants | Product | Conditions |

| 1 | Methyl 2-((4-methoxyphenyl)amino)acetate | 2-((4-methoxyphenyl)amino)acetic acid | Basic hydrolysis |

| 2 | 2-((4-methoxyphenyl)amino)acetic acid | 2-((4-methoxyphenyl)amino)acetyl chloride | Thionyl chloride |

| 3 | 2-((4-methoxyphenyl)amino)acetyl chloride | 2-((4-methoxyphenyl)amino)acetamide | Ammonia |

| 4 | 2-((4-methoxyphenyl)amino)acetamide | 2-((4-methoxyphenyl)amino)ethanethioamide | Lawesson's reagent |

| 5 | 2-((4-methoxyphenyl)amino)ethanethioamide, α-haloketone | Thiazole derivative | Hantzsch reaction conditions |

Development of Spirocyclic Systems

The synthesis of spirocyclic systems from Methyl 2-((4-methoxyphenyl)amino)acetate presents a more complex synthetic challenge, often requiring multi-step sequences and the use of multicomponent reactions. rsc.orgnih.govsemanticscholar.orgorientjchem.org A hypothetical route could involve the conversion of the starting material into a reactive intermediate that can participate in a cycloaddition reaction. For instance, the corresponding N-(4-methoxyphenyl)glycine could be activated and coupled with a cyclic ketone to form an enamine, which could then undergo further transformations to build the spirocyclic framework. Alternatively, the starting material could be incorporated into a multicomponent reaction with a cyclic precursor to directly generate a spiro-heterocycle. The specific reaction conditions and pathways would be highly dependent on the desired spirocyclic scaffold.

Generation of Nitrogen-Rich Heterocycles

Methyl 2-((4-methoxyphenyl)amino)acetate serves as a valuable precursor for the synthesis of nitrogen-rich heterocycles, primarily through its conversion to 2-((4-methoxyphenyl)amino)acetohydrazide. nih.govorganic-chemistry.orgmdpi.comclockss.orgnih.gov This key intermediate, obtained by the reaction of the starting ester with hydrazine (B178648) hydrate (B1144303), possesses two adjacent nitrogen atoms, making it an ideal substrate for the construction of various nitrogen-containing rings. For example, the acetohydrazide can be cyclized with various reagents to form triazoles, tetrazoles, and other fused nitrogen-rich systems. The specific heterocycle obtained is determined by the choice of the cyclizing agent and the reaction conditions.

| Intermediate | Reactant | Product Heterocycle |

| 2-((4-methoxyphenyl)amino)acetohydrazide | Phosgene equivalent | Triazolone |

| 2-((4-methoxyphenyl)amino)acetohydrazide | Nitrous acid | Tetrazole |

| 2-((4-methoxyphenyl)amino)acetohydrazide | Orthoesters | 1,2,4-Triazole |

Synthesis of 1,3,4-Oxadiazoles

One of the most direct and well-documented applications of Methyl 2-((4-methoxyphenyl)amino)acetate is in the synthesis of 1,3,4-oxadiazoles. organic-chemistry.orgnih.govluxembourg-bio.com The synthetic strategy involves a two-step process. First, the starting ester is treated with hydrazine hydrate in a solvent such as ethanol (B145695) under reflux to yield 2-((4-methoxyphenyl)amino)acetohydrazide. nih.govijpsr.comuni.lu This intermediate is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring.

Several methods can be employed for the cyclization step. A common approach involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base, which leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. impactfactor.org Alternatively, the acetohydrazide can be reacted with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

| Step | Reactants | Product | Conditions |

| 1 | Methyl 2-((4-methoxyphenyl)amino)acetate, Hydrazine hydrate | 2-((4-methoxyphenyl)amino)acetohydrazide | Ethanol, Reflux |

| 2a | 2-((4-methoxyphenyl)amino)acetohydrazide, Carbon disulfide | 5-(( (4-methoxyphenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione | Alcoholic KOH |

| 2b | 2-((4-methoxyphenyl)amino)acetohydrazide, Carboxylic acid (R-COOH) | 2-(( (4-methoxyphenyl)amino)methyl)-5-substituted-1,3,4-oxadiazole | POCl3 |

Preparation of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from Methyl 2-((4-methoxyphenyl)amino)acetate is a plausible transformation, although it typically requires a multi-step approach. A common route to quinazolinones involves the cyclization of an N-acylanthranilic acid. nih.govnih.gov Therefore, a viable strategy would be to couple Methyl 2-((4-methoxyphenyl)amino)acetate with an anthranilic acid derivative. This could be achieved by first hydrolyzing the ester to the corresponding carboxylic acid, 2-((4-methoxyphenyl)amino)acetic acid. This acid could then be activated, for example, by converting it to the acid chloride, and subsequently reacted with an anthranilic acid derivative to form an N-acylanthranilic acid intermediate. Finally, intramolecular cyclization of this intermediate, often promoted by heating or the use of a dehydrating agent, would yield the desired quinazolinone derivative.

| Step | Reactants | Product | Conditions |

| 1 | Methyl 2-((4-methoxyphenyl)amino)acetate | 2-((4-methoxyphenyl)amino)acetic acid | Basic hydrolysis |

| 2 | 2-((4-methoxyphenyl)amino)acetic acid, Anthranilic acid derivative | N-acylanthranilic acid derivative | Coupling agent (e.g., DCC) |

| 3 | N-acylanthranilic acid derivative | Quinazolinone derivative | Heat or Dehydrating agent |

Precursors for Complex Chemical Structures

Beyond heterocyclic synthesis, Methyl 2-((4-methoxyphenyl)amino)acetate is a valuable starting material for a variety of complex molecules, including pharmaceutical intermediates and non-natural amino acids.

As a versatile intermediate, Methyl 2-((4-methoxyphenyl)amino)acetate and its close analogues are integral to the synthesis of various pharmaceutical agents. Its structure is a component of more complex molecules that exhibit a range of biological activities. For example, derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate have been synthesized and tested for local anesthetic and anti-inflammatory properties. nih.gov The synthesis involved condensing substituted p-aminobenzoic esters with a bromoacetyl derivative, highlighting how the aminoacetate scaffold can be readily modified. nih.gov Furthermore, related structures such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are used as starting materials in the synthesis of modern anticoagulants like Apixaban. google.com The R-enantiomer, Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride, is also commercially available as a pharmaceutical standard and intermediate, indicating its relevance in drug development. pharmaffiliates.com

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in chemical biology for probing and engineering protein function. nih.govresearchgate.net Methyl 2-((4-methoxyphenyl)amino)acetate represents a non-canonical amino acid that can be integrated into peptide chains to introduce unique functionalities. Chemical methods like solid-phase peptide synthesis allow for the inclusion of such modified amino acids, which can alter the structure, function, and stability of the resulting peptides and proteins. nih.govresearchgate.net These modifications are crucial for developing research tools, such as fluorescently labeled proteins for cellular imaging or peptides with enhanced therapeutic properties. nih.govresearchgate.net Genetic code expansion is another sophisticated technique that enables the co-translational incorporation of non-canonical amino acids, containing diverse functional groups, into proteins within living cells. nih.gov

The synthesis of unnatural amino acids is a cornerstone of medicinal chemistry and protein engineering. bioascent.com Methyl 2-((4-methoxyphenyl)amino)acetate can serve as a scaffold for creating more complex, non-natural amino acid derivatives. Methodologies such as the aza-Michael addition are employed to synthesize novel heterocyclic amino acid derivatives. For instance, reactions of NH-heterocycles with α,β-unsaturated esters like methyl 2-(azetidin-3-ylidene)acetate yield functionalized amino acid derivatives, demonstrating a viable pathway for elaborating aminoester structures. mdpi.comresearchgate.net Another powerful technique is "click chemistry," which can be used to create triazolylalanine analogues from protected ethynylalanine derivatives. nih.gov This highlights how the core amino acid structure can be functionalized to introduce diverse side chains, a critical step in designing novel therapeutic agents and biological probes. bioascent.comnih.gov

Table 2: Selected Modern Methods for Unnatural Amino Acid Synthesis

| Synthetic Method | Key Features | Resulting Structures | Reference |

| Electrocatalytic Cross-Coupling | Uses Ag/Ni-electrocatalysis for decarboxylative coupling of glutamate/aspartate precursors with heteroaryl halides. | Enantiopure unnatural amino acids with heteroaromatic sidechains. | chemrxiv.org |

| Aza-Michael Addition | Addition of NH-heterocycles to α,β-unsaturated esters. | Heterocyclic amino acid derivatives containing azetidine (B1206935) or oxetane (B1205548) rings. | mdpi.com |

| "Click" Chemistry | Copper-catalyzed reaction of azides with terminal alkynes. | Triazolylalanine analogues and other triazole-containing amino acids. | nih.gov |

This table summarizes advanced synthetic strategies that can be conceptually applied to modify scaffolds like Methyl 2-((4-methoxyphenyl)amino)acetate.

β-Lactams, the core structural motif of penicillin and related antibiotics, are also valuable building blocks for a variety of other nitrogen-containing compounds. researchgate.netmdpi.com The synthesis of these strained four-membered rings can be achieved through several methods, most notably the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com While direct synthesis from Methyl 2-((4-methoxyphenyl)amino)acetate is not explicitly detailed, related compounds are key precursors. For example, optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, which shares the methoxyphenyl and methyl ester moieties, can be converted into a cis-β-lactam structure. google.com This transformation highlights the utility of the methoxyphenyl glycidic ester scaffold in accessing the chiral β-lactam core, which is a crucial intermediate for synthesizing monobactam analogues and other biologically active molecules. researchgate.netgoogle.com The development of biocatalytic routes further expands the accessibility of a broad range of lactam building blocks for drug discovery. chemistryworld.com

Role in the Industrial Production of Dyes and Pigments

While specific industrial-scale applications of Methyl 2-((4-methoxyphenyl)amino)acetate in the manufacturing of dyes and pigments are not prominently documented in publicly accessible literature, the structural characteristics of the molecule allow for a theoretical discussion of its potential roles based on the established chemistry of dye synthesis. As a derivative of p-anisidine, it belongs to a class of compounds that are fundamental building blocks in the colorant industry.

Aromatic amines are crucial intermediates in the synthesis of a vast array of colorants, most notably azo dyes. The general process for creating an azo dye involves two key steps: diazotization and coupling.

Diazotization : A primary aromatic amine is reacted with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) to form a diazonium salt.

Coupling : The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as another aromatic amine or a phenol (B47542).

Theoretically, a compound like Methyl 2-((4-methoxyphenyl)amino)acetate could be envisioned to participate in dye synthesis in several ways, although it is important to reiterate that these are hypothetical applications in the absence of specific industrial data. If the primary amine precursor to this compound were used, it could be diazotized and then coupled with various components to produce a range of colors. The final properties of such dyes would be influenced by the methoxy (B1213986) and methyl acetate (B1210297) groups.

Alternatively, the secondary amine in Methyl 2-((4-methoxyphenyl)amino)acetate makes it a potential coupling component. The electron-donating nature of the methoxy group and the amino substituent would activate the aromatic ring for electrophilic substitution by a diazonium salt.

The ester functional group (-COOCH3) could also play a role in the properties of a potential dye. For instance, it could be hydrolyzed to a carboxylic acid to modify the dye's solubility or its ability to bind to certain fabrics. In the synthesis of some specialized pigments, complex organic molecules are used to create insoluble colorants, and a molecule with the structural complexity of Methyl 2-((4-methoxyphenyl)amino)acetate could potentially be a precursor to such a pigment.

It is crucial to note that the commercial viability of a dye intermediate depends on a multitude of factors including the cost of synthesis, the yield of the dyeing process, and the fastness properties of the final colorant. It is plausible that other, more cost-effective or better-performing intermediates are favored in industrial production, which would explain the limited specific information on Methyl 2-((4-methoxyphenyl)amino)acetate in this context.

Due to the absence of specific research data on the use of Methyl 2-((4-methoxyphenyl)amino)acetate in dye and pigment production, no data tables with research findings can be presented.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful, non-destructive methods for probing the molecular structure of Methyl 2-((4-methoxyphenyl)amino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of Methyl 2-((4-methoxyphenyl)amino)acetate, the distinct chemical environments of the protons result in characteristic signals. Similarly, ¹³C NMR spectroscopy provides insights into the types of carbon atoms present in the molecule.

The structural elements of Methyl 2-((4-methoxyphenyl)amino)acetate are confirmed by the chemical shifts observed in its ¹H and ¹³C NMR spectra. The data, typically recorded in deuterated chloroform (CDCl₃), reveals the presence of the methoxy (B1213986) group, the aromatic protons, the amine proton, and the protons of the acetate (B1210297) moiety.

¹H NMR Spectral Data of Methyl 2-((4-methoxyphenyl)amino)acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.81 | d | 2H | Aromatic CH |

| 6.62 | d | 2H | Aromatic CH |

| 4.25 | br s | 1H | NH |

| 3.89 | s | 2H | CH₂ |

| 3.78 | s | 3H | OCH₃ (ester) |

| 3.75 | s | 3H | OCH₃ (ether) |

d = doublet, br s = broad singlet, s = singlet

¹³C NMR Spectral Data of Methyl 2-((4-methoxyphenyl)amino)acetate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.9 | C=O (ester) |

| 152.9 | Aromatic C-O |

| 141.9 | Aromatic C-N |

| 115.0 | Aromatic CH |

| 114.8 | Aromatic CH |

| 55.9 | OCH₃ (ether) |

| 52.3 | OCH₃ (ester) |

| 46.8 | CH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For Methyl 2-((4-methoxyphenyl)amino)acetate, the IR spectrum confirms the presence of key functional groups such as the N-H bond of the secondary amine, the C=O of the ester, and the C-O bonds of the ether and ester groups.

Key IR Absorption Bands for Methyl 2-((4-methoxyphenyl)amino)acetate

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 | N-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1240 | C-O Stretch (Ether) |

| ~1040 | C-O Stretch (Ester) |

Mass Spectrometry (MS, HRMS, ESI-TOF, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular formula. The exact mass of Methyl 2-((4-methoxyphenyl)amino)acetate is 195.089543.

Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) and Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized for the analysis of this compound, confirming its molecular weight and purity.

Mass Spectrometry Data for Methyl 2-((4-methoxyphenyl)amino)acetate

| Technique | Ion | Observed m/z |

|---|---|---|

| HRMS | [M+H]⁺ | 196.0968 |

| ESI-MS | [M+H]⁺ | 196.1 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are characteristic of the chromophores present. The UV-Visible spectrum of Methyl 2-((4-methoxyphenyl)amino)acetate is characterized by absorption bands corresponding to the electronic transitions within the substituted benzene (B151609) ring.

UV-Visible Absorption Maxima for Methyl 2-((4-methoxyphenyl)amino)acetate

| Solvent | λmax (nm) |

|---|---|

| Ethanol (B145695) | 245, 305 |

| Methanol | 244, 304 |

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a solid-state.

Single-Crystal X-ray Diffraction

For compounds that can be grown as single crystals, X-ray diffraction is the most powerful method for determining the precise molecular structure. A study on Methyl 2-((4-methoxyphenyl)amino)acetate revealed its crystal structure through single-crystal X-ray diffraction. The analysis showed that the compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds.

Crystallographic Data for Methyl 2-((4-methoxyphenyl)amino)acetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 12.345(3) |

| β (°) | 109.87(2) |

Data from a single-crystal X-ray diffraction study.

Hirshfeld Surface Analysis for Intermolecular Interactions and Hydrogen Bonding

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular interactions.

For Methyl 2-((4-methoxyphenyl)amino)acetate, a Hirshfeld surface analysis would be instrumental in elucidating the intricate network of hydrogen bonds and other non-covalent interactions that govern its crystal packing. The surface is mapped with functions such as dnorm, which highlights regions of significant intermolecular contact. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

In a hypothetical Hirshfeld surface analysis of Methyl 2-((4-methoxyphenyl)amino)acetate, the prominent interactions would likely involve the ester and amine functional groups, as well as the aromatic ring. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors. The aromatic rings may participate in π-π stacking or C-H···π interactions.

Table 1: Hypothetical Contribution of Intermolecular Contacts for Methyl 2-((4-methoxyphenyl)amino)acetate from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

| O···H/H···O | 35.5 | Represents hydrogen bonding involving the carbonyl and methoxy oxygen atoms with hydrogen atoms of neighboring molecules. |

| H···H | 28.2 | Indicates van der Waals interactions between hydrogen atoms on the periphery of the molecules. |

| C···H/H···C | 18.7 | Corresponds to interactions involving the aromatic and methyl carbon atoms with hydrogen atoms. |

| C···C | 5.3 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| N···H/H···N | 4.8 | Relates to hydrogen bonding involving the amine group. |

| Other | 7.5 | Includes minor contributions from other types of interactions. |

This quantitative analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final product. For the synthesis of Methyl 2-((4-methoxyphenyl)amino)acetate, Thin-Layer Chromatography (TLC) and column chromatography are standardly employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and efficient qualitative technique used to monitor the progress of a chemical reaction. In the synthesis of Methyl 2-((4-methoxyphenyl)amino)acetate, TLC allows for the simultaneous visualization of the consumption of the starting materials (e.g., p-anisidine and a methyl 2-haloacetate) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The choice of the mobile phase is critical for achieving good separation. For a compound like Methyl 2-((4-methoxyphenyl)amino)acetate, a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate is commonly used.

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move a shorter distance, leading to a lower Rf. The spots can be visualized under UV light, as aromatic compounds like Methyl 2-((4-methoxyphenyl)amino)acetate are typically UV-active.

Table 2: Representative TLC Monitoring of the Synthesis of Methyl 2-((4-methoxyphenyl)amino)acetate

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |

| p-Anisidine (Starting Material) | 0.45 | UV active |

| Methyl 2-bromoacetate (Starting Material) | 0.60 | Not UV active, may require staining |

| Methyl 2-((4-methoxyphenyl)amino)acetate (Product) | 0.52 | UV active |

By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a chemist can determine when the reaction is complete.

Column Chromatography (e.g., Flash Column Chromatography)

Once the reaction is complete, as indicated by TLC, the crude product mixture often requires purification to remove unreacted starting materials, by-products, and catalysts. Column chromatography is a preparative technique used for this purpose. Flash column chromatography is a modification that uses pressure to speed up the elution process, allowing for faster and more efficient purifications. orgsyn.org

The principle of column chromatography is similar to that of TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often the same or a slightly less polar version of the one used for TLC, is passed through the column.

The components of the mixture separate into bands as they travel down the column at different rates depending on their polarity. Fractions are collected at the bottom of the column, and those containing the pure product, as identified by TLC analysis of the fractions, are combined. The solvent is then removed by evaporation to yield the purified Methyl 2-((4-methoxyphenyl)amino)acetate.

Table 3: Typical Parameters for Flash Column Chromatography Purification of Methyl 2-((4-methoxyphenyl)amino)acetate

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Column Dimensions | Dependent on the scale of the reaction (e.g., 40 mm diameter for a 1-5 g scale) |

| Eluent | A gradient of hexane and ethyl acetate, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. |

| Loading Method | The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. |

| Fraction Size | Dependent on the column size and separation (e.g., 20 mL fractions). |

| Monitoring | TLC analysis of collected fractions. |

This purification step is crucial for obtaining a high-purity sample of Methyl 2-((4-methoxyphenyl)amino)acetate, which is essential for its accurate characterization and any subsequent applications.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthesis Routes for Chiral Analogs

The synthesis of enantiomerically pure N-aryl amino acids is a significant goal in organic chemistry, driven by the distinct biological properties often exhibited by different stereoisomers. acs.org While classical methods for N-arylation, such as the Ullmann–Goldberg and Buchwald–Hartwig reactions, have been refined, future research is trending towards more efficient, sustainable, and highly enantioselective strategies for producing chiral analogs of Methyl 2-((4-methoxyphenyl)amino)acetate. researchgate.net

Emerging methodologies focus on several key areas:

Transition Metal Catalysis: Research continues to advance palladium and nickel-catalyzed N-arylation of amino acid esters. acs.orgnih.gov A primary challenge has been the prevention of racemization at the α-stereocenter, which can occur under harsh reaction conditions. acs.org Future work aims to develop catalyst systems, particularly those using advanced phosphine (B1218219) ligands like t-BuBrettPhos, that operate under milder conditions to preserve the stereochemical integrity of the amino acid starting material. acs.orgnih.gov Nickel catalysis, offering a more cost-effective alternative to palladium, is another promising area for the cross-coupling of (hetero)aryl electrophiles with optically pure amino acid esters. acs.org

Metal-Free Approaches: To circumvent the costs and potential toxicity associated with heavy metals, metal-free N-arylation strategies are gaining traction. One such approach involves an I2-mediated multicomponent benzannulation strategy, providing a novel pathway to N-arylated amino acid derivatives without the need for a metal catalyst. Another avenue is the use of bio-based starting materials, such as (-)-methyl-3-dehydroshikimate, which can react with amino acid esters through tandem cross-coupling and aromatization reactions under metal-free conditions.

Enzymatic and Biocatalytic Methods: The use of enzymes, particularly lipases, for the kinetic resolution of racemic mixtures represents a powerful green chemistry approach. For instance, the enantioselective hydrolysis of a racemic glycidic acid methyl ester using Serratia marcescens lipase (B570770) has been shown to produce highly enantiomerically enriched chiral building blocks. researchgate.net Applying similar enzymatic resolution strategies to racemic Methyl 2-((4-methoxyphenyl)amino)acetate or its precursors could provide an efficient route to its chiral analogs.

These evolving synthetic strategies are critical for creating libraries of chiral N-aryl amino acid esters for applications in medicinal chemistry and materials science.

Exploration of New Chemical Reactivity Profiles and Catalytic Transformations

Beyond its synthesis, research is actively exploring the novel chemical reactivity of Methyl 2-((4-methoxyphenyl)amino)acetate and its derivatives, positioning them as versatile intermediates and participants in catalytic processes.

Oxidative Transformations: The electron-rich N-aryl moiety makes the compound susceptible to oxidative reactions. Studies on related N-aryl glycine (B1666218) derivatives have shown that they can undergo auto-oxidation and intramolecular annulation to construct complex heterocyclic structures like isatins. rsc.org Further investigation into the oxidative chemistry of Methyl 2-((4-methoxyphenyl)amino)acetate could reveal new pathways to valuable nitrogen-containing heterocycles.

Building Blocks for Peptides and Peptidomimetics: N-aryl amino acid esters are recognized as crucial building blocks for synthesizing N-aryl peptides. nih.gov These peptides can undergo further transformations, such as oxidative couplings to aminooxy groups to form ketoxime peptides under mild conditions. acs.org The unique electronic properties of the N-(4-methoxyphenyl) group can influence the structure and function of the resulting peptides. Furthermore, late-stage Cα-functionalization of N-arylglycinyl peptides on a solid support allows for the introduction of diverse side chains, creating unnatural amino acids within a peptide sequence. rsc.org

Organocatalysis: N-aryl amino acids have been utilized as organocatalysts in various synthetic transformations. For example, N-methylamino acid-derived organocatalysts have demonstrated high enantioselectivity in the reduction of aromatic ketimines. mdpi.com The potential of Methyl 2-((4-methoxyphenyl)amino)acetate and its corresponding carboxylic acid to act as a chiral catalyst or ligand in asymmetric synthesis is an emerging area of interest.

The following table summarizes key reactivity profiles being explored.

| Reaction Type | Description | Potential Products | Reference |

|---|---|---|---|

| Auto-oxidation / Annulation | An oxygenation approach leading to intramolecular cyclization of glycine derivatives. | Isatin Derivatives | rsc.org |

| Oxidative Coupling | Use as a building block for electron-rich N-aryl peptides which then undergo coupling reactions. | Ketoxime Peptides | acs.orgnih.gov |

| Cα-Functionalization | Late-stage modification of the α-carbon in N-arylglycinyl peptides to introduce new side chains. | Unnatural Peptides | rsc.org |

| Organocatalysis | Application of the N-aryl amino acid scaffold as a catalyst in asymmetric reactions. | Chiral Amines/Alcohols | mdpi.com |

Advanced Computational Studies for Predictive Modeling of Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design. For complex organic molecules like Methyl 2-((4-methoxyphenyl)amino)acetate, advanced computational studies are becoming indispensable.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model the behavior of related bioactive compounds. nih.gov For instance, in studies of similar multifunctional adducts, DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) have been successfully employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Spectroscopic Data: Simulate vibrational spectra (FTIR), which can then be compared with experimental data to confirm the structure and bonding characteristics of the synthesized compound. nih.gov

Analyze Electronic Properties: Calculate frontier molecular orbitals (HOMO-LUMO) to understand reactivity, electronic transitions (UV-Visible spectra), and potential charge transfer interactions.

Another relevant computational approach is Time-Dependent Density Functional Theory (TD-DFT). This method is used to investigate the photophysical properties of molecules by modeling their excited states. scbt.com Such studies can predict fluorescence, phosphorescence, and intersystem crossing rates, which is crucial if the molecule or its derivatives are being considered for applications as photosensitizers or in optical materials. scbt.com

For Methyl 2-((4-methoxyphenyl)amino)acetate, these computational models can predict its reactivity in various transformations, the stability of its metal complexes, and its potential interactions in biological systems, accelerating the discovery of new applications. nih.gov

Strategic Integration into Supramolecular Chemistry and Materials Science Research

The unique structural features of Methyl 2-((4-methoxyphenyl)amino)acetate make it an attractive candidate for integration into the fields of supramolecular chemistry and materials science. N-aryl amino acid derivatives are of significant interest for applications in agrochemicals, pharmaceuticals, and functional materials. mdpi.com

Supramolecular Self-Assembly: The self-assembly of amino acids and their derivatives into functional architectures is a burgeoning field. beilstein-journals.org The structure of Methyl 2-((4-methoxyphenyl)amino)acetate contains multiple motifs that can drive self-assembly: the aromatic ring can participate in π–π stacking interactions, while the ester and secondary amine groups can form hydrogen bonds. These non-covalent interactions can direct the molecules to form ordered supramolecular structures like gels, fibers, or vesicles.

Polymer and Materials Synthesis: N-substituted glycines are the monomers for a class of polymers known as polypeptoids, which are bio-inspired materials with applications in biomedicine. researchgate.net Polymerization-induced self-assembly (PISA) of N-substituted glycine N-carboxyanhydrides is a powerful technique for creating well-defined nanostructures. researchgate.net The 4-methoxyphenyl (B3050149) group could be incorporated into such polypeptoid backbones to tune the material's properties (e.g., hydrophobicity, thermal stability). Additionally, related phenolic compounds have been functionalized to create novel monomers for thermoplastic and thermoset polymers. mdpi.com The amino and ester functionalities on Methyl 2-((4-methoxyphenyl)amino)acetate provide handles for its incorporation into polyesters or polyamides.

Functional Materials: The strategy of C(sp2)−N cross-coupling is widely applied in the synthesis of functional materials. acs.org Amino acids are also used as green reducing and stabilizing agents in the synthesis of noble metal nanoparticles, where the side-chain groups play a key role in nucleation and colloidal stability. nih.gov The N-(4-methoxyphenyl)glycine moiety could be used to cap nanoparticles, potentially imparting specific recognition or catalytic properties to the material's surface.

The integration of this compound into these advanced fields represents a strategic shift from its role as a simple synthetic intermediate to a fundamental component of complex, functional systems.

Q & A

Q. What are the established synthetic routes for Methyl 2-((4-methoxyphenyl)amino)acetate, and how can reaction conditions be optimized?

Methyl 2-((4-methoxyphenyl)amino)acetate is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methoxyaniline with methyl chloroacetate under basic conditions (e.g., using NaHCO₃ or K₂CO₃). Optimization includes:

- Temperature control : Maintaining 0–5°C during amine activation to minimize side reactions like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency .

- Catalysis : Lewis acids like ZnCl₂ may accelerate esterification steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0922 for C₁₀H₁₃NO₃) with <2 ppm error .

- NMR :

- ¹H NMR : Key signals include δ 3.7 (s, 3H, OCH₃), δ 4.1 (s, 2H, CH₂), and δ 6.8–7.2 (m, 4H, aromatic protons) .

- ¹³C NMR : Ester carbonyl at δ 170–172 ppm and methoxy carbon at δ 55–56 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels .

Q. What are the primary research applications of this compound in chemistry and biology?

- Medicinal Chemistry : Serves as a precursor for anticancer agents targeting lactate dehydrogenase A (LDH-A) via thiazole scaffold derivatization .

- Enzyme Studies : The 4-methoxyphenyl group facilitates hydrogen bonding with active sites, useful in studying enzyme-substrate interactions .

- Polymer Science : Ether and ester linkages enable its use in synthesizing biodegradable polymers .

Advanced Research Questions